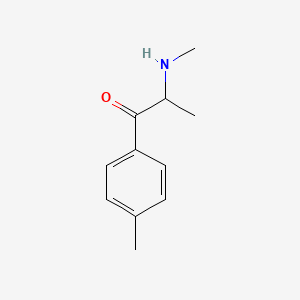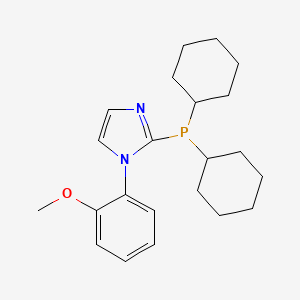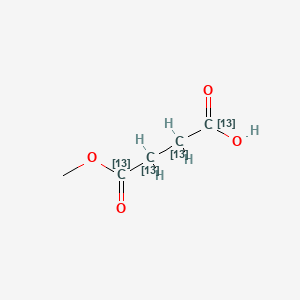
(P-CHLORO-PHE5,8)-BRADYKININ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(P-CHLORO-PHE5,8)-BRADYKININ” is a compound that involves 4-Chloro-DL-phenylalanine (PCPA) and Fmoc-Lys-OH . PCPA is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It helps to improve the inflammation of lung tissue and remodeling pulmonary artery . PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP) and pro-inflammatory factors .
Molecular Structure Analysis
The molecular structure of 4-Chloro-DL-phenylalanine (PCPA), a component of “this compound”, has a linear formula of ClC6H4CH2CH(NH2)CO2H . Its molecular weight is 199.63 . The SMILES string is NC(Cc1ccc(Cl)cc1)C(O)=O .Chemical Reactions Analysis
4-Chloro-DL-phenylalanine (PCPA) is known to bind irreversibly to tryptophan hydroxylase, causing a depletion of serotonin in the brain . This suggests that “this compound” may have similar chemical reactions due to the presence of PCPA.Physical And Chemical Properties Analysis
4-Chloro-DL-phenylalanine (PCPA), a component of “this compound”, is a solid at room temperature . It has a molecular weight of 199.64 . It is soluble in water (2 mg/mL) and DMSO (1 mg/mL) .Wirkmechanismus
The mechanism of action of 4-Chloro-DL-phenylalanine (PCPA), a component of “(P-CHLORO-PHE5,8)-BRADYKININ”, is through its inhibition of 5-hydroxytrytamine (5-HT) synthesis . It helps to improve the inflammation of lung tissue and remodeling pulmonary artery . PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP) and pro-inflammatory factors .
Safety and Hazards
Eigenschaften
CAS-Nummer |
125229-63-2 |
|---|---|
Molekularformel |
C50H71Cl2N15O11 |
Molekulargewicht |
1129.112 |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C50H71Cl2N15O11/c51-30-15-11-28(12-16-30)24-34(61-40(69)26-60-43(72)37-8-3-22-66(37)47(76)39-10-5-23-67(39)45(74)32(53)6-1-19-58-49(54)55)41(70)64-36(27-68)46(75)65-21-4-9-38(65)44(73)63-35(25-29-13-17-31(52)18-14-29)42(71)62-33(48(77)78)7-2-20-59-50(56)57/h11-18,32-39,68H,1-10,19-27,53H2,(H,60,72)(H,61,69)(H,62,71)(H,63,73)(H,64,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
FTKLVPMLLPDOBX-FDISYFBBSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)

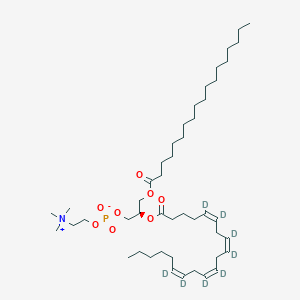
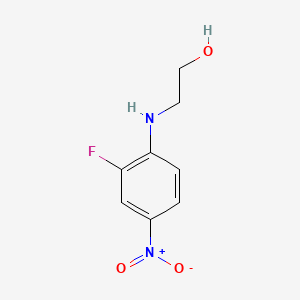
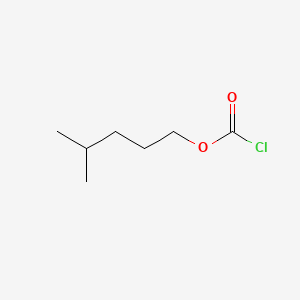
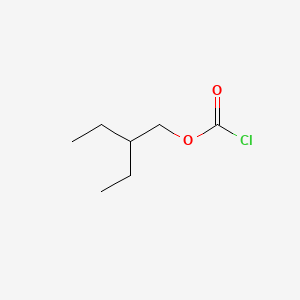
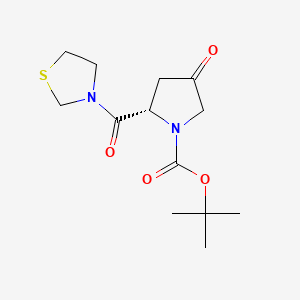

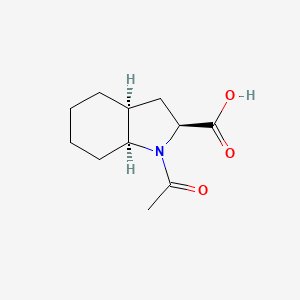
![[(1R,2R)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride](/img/structure/B570740.png)
